molecular formula C23H26N2O2 B4037442 2-phenyl-N-[2-[(2-phenylcyclopropanecarbonyl)amino]propyl]cyclopropane-1-carboxamide

2-phenyl-N-[2-[(2-phenylcyclopropanecarbonyl)amino]propyl]cyclopropane-1-carboxamide

Cat. No.: B4037442
M. Wt: 362.5 g/mol
InChI Key: PLVFGRLYLUMVCM-UHFFFAOYSA-N
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Description

2-phenyl-N-[2-[(2-phenylcyclopropanecarbonyl)amino]propyl]cyclopropane-1-carboxamide is a complex organic compound characterized by the presence of cyclopropane rings and phenyl groups

Scientific Research Applications

2-phenyl-N-[2-[(2-phenylcyclopropanecarbonyl)amino]propyl]cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with cyclopropane rings.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[2-[(2-phenylcyclopropanecarbonyl)amino]propyl]cyclopropane-1-carboxamide involves multiple steps, typically starting with the preparation of cyclopropane derivatives. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbenes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[2-[(2-phenylcyclopropanecarbonyl)amino]propyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[2-[(2-phenylcyclopropanecarbonyl)amino]propyl]cyclopropane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclopropane rings and phenyl groups allow it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane derivatives: These compounds share the cyclopropane ring structure and are used in various chemical and biological applications.

    Phenyl-substituted amides: These compounds have similar structural features and are used in organic synthesis and medicinal chemistry.

Uniqueness

What sets 2-phenyl-N-[2-[(2-phenylcyclopropanecarbonyl)amino]propyl]cyclopropane-1-carboxamide apart is its combination of cyclopropane rings and phenyl groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-phenyl-N-[2-[(2-phenylcyclopropanecarbonyl)amino]propyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-15(25-23(27)21-13-19(21)17-10-6-3-7-11-17)14-24-22(26)20-12-18(20)16-8-4-2-5-9-16/h2-11,15,18-21H,12-14H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVFGRLYLUMVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CC1C2=CC=CC=C2)NC(=O)C3CC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.